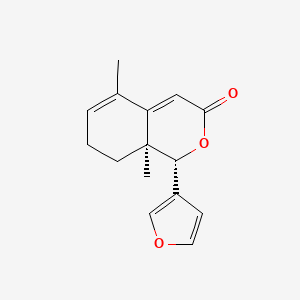
(+-)Pyroangolensolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)Pyroangolensolide is a limonoid compound, a class of naturally occurring organic chemicals known for their diverse biological activities Limonoids are primarily found in the Meliaceae and Rutaceae families of plants (±)Pyroangolensolide is characterized by an unsaturated δ-valerolactone structure with a 3-furyl group substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)Pyroangolensolide typically involves a multi-step process starting from readily available precursors. One common synthetic route begins with 2,6-dimethylcyclohexenone. The key step in this synthesis is a highly stereoselective aldol reaction between the lithium enolate of 2,6-dimethylcyclohexenone and 3-furaldehyde in tetrahydrofuran (THF) at -78°C, yielding the threo aldol product . This intermediate undergoes further transformations, including dehydration and cyclization, to form (±)Pyroangolensolide .
Industrial Production Methods
While specific industrial production methods for (±)Pyroangolensolide are not well-documented, the synthetic routes developed in laboratory settings can be scaled up for industrial applications. The use of efficient and high-yielding reactions, such as the aldol condensation mentioned above, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(±)Pyroangolensolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents onto the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated analogs of (±)Pyroangolensolide.
Aplicaciones Científicas De Investigación
Industry: The compound’s unique structure and reactivity make it valuable for developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (±)Pyroangolensolide involves its interaction with specific molecular targets. For instance, its larvicidal activity against mosquito larvae is attributed to its binding to the ecdysone receptor protein, disrupting the normal development of the larvae . The compound’s structure allows it to fit into the receptor’s binding pocket, leading to the observed biological effects.
Comparación Con Compuestos Similares
(±)Pyroangolensolide is structurally similar to other limonoids, such as calodendrolide, harrisonin, and pedonin . it stands out due to its unique combination of a δ-valerolactone core and a 3-furyl group. This structural feature contributes to its distinct biological activities and reactivity. Compared to calodendrolide, (±)Pyroangolensolide has shown higher larvicidal activity, making it a more potent candidate for insecticide development .
List of Similar Compounds
- Calodendrolide
- Harrisonin
- Pedonin
These compounds share a common limonoid skeleton but differ in their specific substituents and biological activities.
Propiedades
Número CAS |
52730-12-8 |
|---|---|
Fórmula molecular |
C15H16O3 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
(1S,8aS)-1-(furan-3-yl)-5,8a-dimethyl-7,8-dihydro-1H-isochromen-3-one |
InChI |
InChI=1S/C15H16O3/c1-10-4-3-6-15(2)12(10)8-13(16)18-14(15)11-5-7-17-9-11/h4-5,7-9,14H,3,6H2,1-2H3/t14-,15+/m1/s1 |
Clave InChI |
PFXGEOGHUCCQPU-CABCVRRESA-N |
SMILES isomérico |
CC1=CCC[C@]2(C1=CC(=O)O[C@@H]2C3=COC=C3)C |
SMILES canónico |
CC1=CCCC2(C1=CC(=O)OC2C3=COC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



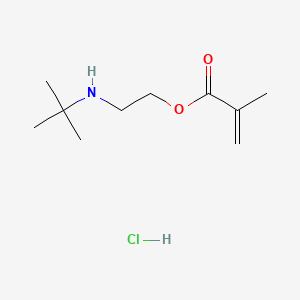
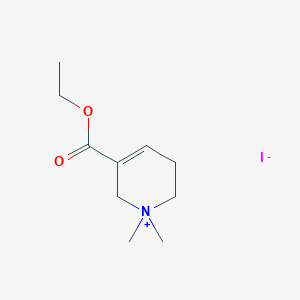



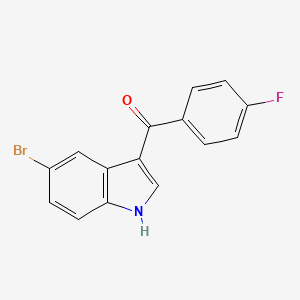

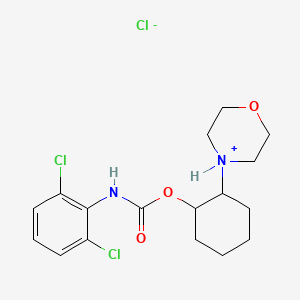

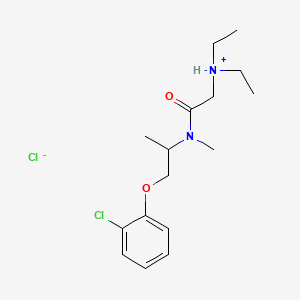
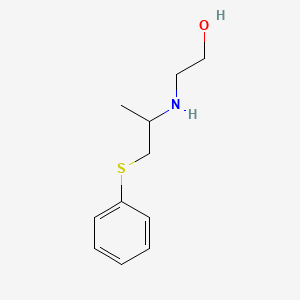
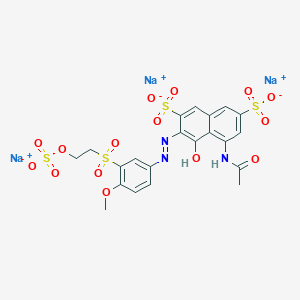
![(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13749996.png)
